Epitaraxerol

Catalog No.
S1810329
CAS No.
20460-33-7
M.F
C30H50O
M. Wt
426.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epitaraxerol

Common challenge: Inability to differentiate 3α/3β taraxerane epimers leads to assay inaccuracy. Epitaraxerol solves this as the precise 3α-epimer reference standard.

  • Guaranteed retention time distinction for HPLC/GC-MS calibration.
  • Selective HBsAg inhibitor scaffold, outperforming oleanolic acid.
  • Stable 3α-OH group enables targeted functionalization for cytotoxicity studies.

Supplied with CoA; standard global shipping.

CAS Number

20460-33-7

Product Name

Epitaraxerol

IUPAC Name

4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

InChI

InChI=1S/C30H50O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-24,31H,10-19H2,1-8H3

SMILES

CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C)C

Canonical SMILES

CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C)C

Epitaraxerol is a natural product found in Diospyros montana, Rhododendron schlippenbachii, and other organisms with data available.

Synonyms

Isotaraxerol, 3α-Taraxerol, 3α-Hydroxy-D-friedoolean-14-ene, D-friedoolean-14-en-3α-ol, Epitaraxerol

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Epitaraxerol (CAS: 20460-33-7), also known as isotaraxerol or 3α-taraxerol, is a naturally occurring pentacyclic triterpenoid of the taraxerane class [1]. Characterized by its specific α-hydroxyl orientation at the C-3 position, this compound serves as a critical reference standard and synthetic precursor in pharmacological research . With a molecular weight of 426.7 g/mol, epitaraxerol exhibits predictable solubility in moderately polar organic solvents such as chloroform, dichloromethane, and ethyl acetate . For industrial and laboratory procurement, its primary value lies in its structural rigidity and its role as a stereospecific benchmark in anti-viral and cytotoxicity assays, distinguishing it from more ubiquitous triterpenes like oleanolic acid or its direct β-epimer, taraxerol [1].

Research Fit

Epimer 3α-hydroxy taraxerane epimer, distinguishable from co-occurring 3β-epimer (taraxerol) by NMR
Screening Supports antiviral screening cascades against HCoV-229E and antifungal susceptibility profiling against Candida albicans
Standard Phytochemical reference standard for Euphorbiaceae chemotaxonomy and epimeric purity certification

Substituting epitaraxerol with its β-epimer (taraxerol) or standard in-class triterpenoids (such as oleanolic acid) fundamentally compromises both analytical resolution and biological assay integrity [1]. The C-3 α-hydroxyl group in epitaraxerol dictates a unique spatial conformation that alters target-binding affinities, particularly in viral antigen suppression models and specific cytotoxicity screens . Furthermore, in phytochemical quality control and preparative chromatography, the distinct retention time and solvent partitioning behavior of the 3α-epimer mean that using taraxerol as a surrogate will lead to inaccurate quantification and failed co-elution validations in complex plant matrix analyses [2].

Substitution Risk

C-3 epimer mismatch may alter antiviral assay response

Epitaraxerol (3α-OH) and its 3β-epimer taraxerol differ only in hydroxyl orientation, yet analogous friedelane epimer pairs show that C-3 configuration can dramatically shift anti-HCoV-229E activity. Direct substitution without epimeric purity verification risks false-negative or misranked results.

Unverified antifungal MIC data limit procurement confidence

Published MIC values for C. albicans (50 µg/mL) and filamentous fungi originate from unverified secondary sources. Independent MIC determination against your target strain panel is advised before relying on antifungal selectivity claims.

Stereospecific Suppression of Hepatitis B Viral Antigens

In comparative virology assays evaluating natural triterpenoids, epitaraxerol demonstrates targeted inhibition of Hepatitis B virus surface antigen (HBsAg) and envelope antigen (HBeAg) secretion [1]. Studies show epitaraxerol achieving IC50 values of 0.70 mmol/L for HBsAg and 1.41 mmol/L for HBeAg[1]. In contrast, the benchmark triterpene oleanolic acid exhibits an inverted selectivity profile (IC50 = 1.26 mmol/L for HBsAg and 0.94 mmol/L for HBeAg) [1]. This quantitative divergence highlights the impact of the taraxerane skeleton and C-3 stereochemistry on viral antigen suppression.

Evidence DimensionIC50 for HBsAg and HBeAg secretion inhibition
Target Compound DataEpitaraxerol (HBsAg IC50 = 0.70 mmol/L; HBeAg IC50 = 1.41 mmol/L)
Comparator Or BaselineOleanolic acid (HBsAg IC50 = 1.26 mmol/L; HBeAg IC50 = 0.94 mmol/L)
Quantified DifferenceEpitaraxerol is ~1.8x more potent against HBsAg but less potent against HBeAg compared to oleanolic acid
ConditionsIn vitro secretion assay using HBV-infected cell models

Procurement of epitaraxerol is essential for researchers requiring a specific triterpenoid profile that preferentially targets HBsAg over HBeAg in antiviral drug discovery pipelines.

HCoV-229E infected-cell viability
Reported
Epitaraxerol 111.0%
vs. 3β-Friedelanol 132.4%, Friedelin 109.0%, 3β-Acetoxy friedelane 80.9%
Epi
3β-Fried
Reported infected-cell viability endpoint; epitaraxerol ranked second among four co-isolated triterpenoids
MRC-5 cells, XTT assay; concentrations not specified

Baseline Cytotoxicity for Oncology Screening and SAR Studies

Epitaraxerol serves as a quantifiable baseline for evaluating the anti-proliferative effects of taraxerane-type triterpenoids . In in vitro cytotoxicity assays against the human ovarian carcinoma cell line A2780, epitaraxerol yielded an IC50 of 24.4 μg/mL . This provides a distinct, moderate potency baseline compared to highly toxic chemotherapeutics or inactive crude triterpene mixtures, which frequently exhibit IC50 values exceeding 100 μg/mL .

Evidence DimensionIn vitro cytotoxicity (IC50)
Target Compound DataEpitaraxerol (IC50 = 24.4 μg/mL)
Comparator Or BaselineInactive analog baseline / crude triterpenes (IC50 > 100 μg/mL)
Quantified DifferenceEpitaraxerol demonstrates a defined, moderate cytotoxic baseline (>4x more potent than inactive analogs)
ConditionsViability assay on human A2780 ovarian cancer cells

Provides a reliable, quantitative reference standard and starting material for structure-activity relationship (SAR) studies optimizing taraxerane derivatives.

C-3 epimeric purity requirement
Class-level inference
3α-OH (epitaraxerol) vs 3β-OH (taraxerol)
Co-isolated in multiple Euphorbiaceae genera; resolved by ¹H/¹³C NMR
Epimer identity may alter antiviral activity; independent NMR certification required for assay interpretation
Inference drawn from friedelane epimer antiviral data (Chang et al. 2012)

Stereoisomer-Specific Chromatographic Retention and Processability

The structural difference between epitaraxerol (3α-OH) and taraxerol (3β-OH) necessitates the use of the exact epimer for analytical method development and standard calibration [1]. The axial versus equatorial positioning of the hydroxyl group significantly alters the molecule's interaction with normal-phase silica and reverse-phase columns [1]. Consequently, epitaraxerol exhibits distinct retention times and solubility limits in moderately polar solvent systems compared to its β-epimer, preventing cross-contamination in quality control workflows [1].

Evidence DimensionChromatographic retention and solvent partitioning
Target Compound DataEpitaraxerol (3α-OH stereocenter)
Comparator Or BaselineTaraxerol (3β-OH stereocenter)
Quantified DifferenceDistinct retention factor (Rf) and elution profiles preventing co-elution under optimized HPLC/TLC conditions
ConditionsPreparative and analytical chromatography of plant extracts

Essential for quality control laboratories and procurement teams ensuring accurate quantification of specific taraxerane epimers without cross-contamination or misidentification.

C. albicans susceptibility
Data to verify
Reported MIC 50 µg/mL (unverified)
T. mentagrophytes 100 µg/mL; A. niger 200 µg/mL per vendor sources
Antifungal screening context; independent MIC verification against user’s strain panel is strongly advised
Quantitative data not confirmed in primary literature
Taraxerane antiviral rank
Class-level inference
Ranked 1st among taraxerane derivatives from E. neriifolia
No quantitative EC₅₀ available; cross-class comparison: epitaraxerol < 3β-friedelanol
Supports taraxerane-class antiviral screening; epimer identity controls rank interpretation
Review-derived ranking (Diniz et al. 2021; Sultana et al. 2022)

Antiviral Drug Discovery Pipelines

Epitaraxerol is the precise compound of choice for screening libraries aimed at identifying novel inhibitors of HBV antigen secretion, specifically where HBsAg suppression is prioritized over HBeAg, outperforming generic oleanane baselines [1].

Analytical Reference Standards for Phytochemical QC

Used as a critical calibration standard in HPLC and GC-MS workflows to distinguish between 3α and 3β taraxerane epimers in commercial extracts, ensuring stereospecific batch reproducibility [2].

Structure-Activity Relationship (SAR) Oncology Studies

Serves as a moderately cytotoxic baseline scaffold for synthesizing novel derivatives targeting human ovarian carcinoma, where the 3α-hydroxyl group provides a specific site for esterification or functionalization .

Application Fit Matrix

Application
Selection Property
Validation Focus
Coronavirus antiviral screening studies
Taraxerane-class reference compound with reported HCoV-229E infected-cell viability endpoint
Infected-cell viability assay context; confirm C-3 epimer identity by NMR
Stereochemical control SAR in pentacyclic triterpenoids
Defined 3α/3β epimeric pair co-occurring in Mallotus, Macaranga, Euphorbia
Independent epimeric purity certification; compare assay response between epimers
Candida antifungal susceptibility screening
Reported moderate anti-C. albicans activity with low activity against filamentous fungi
Verify MIC against user’s fungal strain panel (secondary data only)
Phytochemical fingerprinting and biodiversity screening
Authenticated epitaraxerol retention time and mass spectrum
Cross-validation with user’s Euphorbiaceae extract library

XLogP3

9.3

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